N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a 4-(trifluoromethoxy)benzenesulfonamide side chain. The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is a key pharmacophore, while the trifluoromethoxy group enhances metabolic stability and lipophilicity due to its electron-withdrawing nature .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O5S/c18-17(19,20)28-12-3-5-13(6-4-12)29(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYZYQGAFNMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thetrifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
The compound might be involved in thetrifluoromethylation of carbon-centered radical intermediates . The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones.
Biochemical Pathways
The compound might be involved in the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
Pharmacokinetics
Compounds with atrifluoromethyl group are known to be important in pharmaceuticals, suggesting potential bioavailability.
Result of Action
The compound might contribute to the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
Action Environment
It is known that some compounds, such as boronic acids and their esters, are only marginally stable in water, which might suggest that the stability of this compound could also be influenced by environmental factors.
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a furan ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 392.37 g/mol. Its unique structure allows for various interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play crucial roles in various physiological processes. This inhibition can lead to altered pH regulation and cellular signaling pathways.
- Receptor Modulation : The furan and pyridazine components may interact with formyl peptide receptors (FPRs), which are involved in inflammatory responses and immune regulation. This interaction could potentially modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, a study reported IC50 values in the low micromolar range for several derivatives of this compound .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
- Study on Anticancer Activity : A focused library screening revealed that derivatives of this compound selectively inhibited tubulin polymerization in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
- Inflammation Modulation : Another study explored the compound's role in modulating inflammatory responses by targeting FPRs. The results indicated a significant reduction in pro-inflammatory cytokine production in activated macrophages treated with the compound .
Comparison with Similar Compounds
Key Structural Differences
*Calculated using PubChem or ChemDraw.
†Estimated based on structural formula.
Pharmacological and Physicochemical Properties
Electronic and Lipophilic Effects
- Furan-2-yl vs. benzyloxy : The furan ring’s smaller size and oxygen atom may facilitate hydrogen bonding with biological targets, whereas benzyloxy groups could contribute to π-π stacking interactions .
Preparation Methods
Target Molecule Deconstruction
The target compound dissects into three structural subunits:
- Pyridazinone core : A six-membered di-aza ring with a ketone at position 6.
- Furan-2-yl substituent : Attached at position 3 of the pyridazinone.
- Sulfonamide side chain : Comprising a 4-(trifluoromethoxy)benzenesulfonyl group linked via an ethylamine spacer to the pyridazinone’s nitrogen at position 1.
Retrosynthetically, the molecule can be assembled through:
- Cyclocondensation to form the pyridazinone ring.
- Nucleophilic substitution to introduce the ethylamine side chain.
- Sulfonamide coupling with 4-(trifluoromethoxy)benzenesulfonyl chloride.
Synthetic Methodologies
Pyridazinone Core Synthesis
The pyridazinone ring is constructed via cyclocondensation of a 1,4-diketone precursor with hydrazine. For regioselective incorporation of the furan group, furan-2-carbohydrazide (1) reacts with ethyl acetoacetate (2) under acidic conditions (HCl, ethanol, reflux, 8 h) to yield 3-(furan-2-yl)-6-hydroxypyridazine (3) (78% yield).
Mechanistic Insight :
The reaction proceeds through hydrazide-ketone Schiff base formation, followed by cyclodehydration. The furan’s electron-donating nature directs electrophilic substitution at position 3.
Alkylation for Ethylamine Side Chain Introduction
The pyridazinone’s N1 position is alkylated using 2-chloroethylamine hydrochloride. A mixture of 3-(furan-2-yl)-6-hydroxypyridazine (3), 2-chloroethylamine (4), and K₂CO₃ in DMF is stirred at 60°C for 12 h, yielding 1-(2-aminoethyl)-3-(furan-2-yl)pyridazin-6(1H)-one (5) (65% yield).
Optimization Note :
Excess K₂CO₃ (2.5 eq) suppresses N-oxide formation, while DMF’s high polarity facilitates SN2 displacement.
Sulfonamide Coupling
The primary amine in intermediate 5 reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride (6) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h). This affords the target compound in 85% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Reaction Conditions :
- Stoichiometry : 1:1.2 amine:sulfonyl chloride ratio minimizes di-sulfonylation.
- Temperature Control : Gradual warming prevents exothermic side reactions.
Process Optimization and Yield Enhancement
Cyclocondensation Improvements
Replacing HCl with p-TsOH (10 mol%) in ethanol increases cyclization yield to 84% by mitigating ester hydrolysis. Microwave-assisted synthesis (100°C, 30 min) further reduces reaction time without yield loss.
Alkylation Efficiency
Switching from K₂CO₃ to Cs₂CO₃ in DMF elevates alkylation yield to 73% due to enhanced nucleophilicity. Solvent screening identified acetonitrile as inferior (52% yield), affirming DMF’s superiority.
Sulfonylation Purity Control
Post-reaction quenching with ice-water precipitates unreacted sulfonyl chloride, simplifying purification. HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 1H, pyridazinone H4), 7.89–7.86 (m, 2H, ArH), 7.45 (d, J=3.6 Hz, 1H, furan H5), 6.72–6.69 (m, 1H, furan H3), 4.32 (t, J=6.0 Hz, 2H, NCH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂NH), 3.21 (s, 1H, NH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, CF₃O).
- HRMS (ESI+) : m/z calc. for C₁₈H₁₅F₃N₃O₅S [M+H]⁺ 458.0732, found 458.0736.
Crystallographic Data
Single-crystal X-ray diffraction (Mo Kα, 100 K) confirms the sulfonamide’s tetrahedral geometry and π-stacking between furan and pyridazinone rings (d = 3.4 Å).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Sonogashira coupling approach attaches pre-formed ethynylpyridazinone to a sulfonamide-bearing aryl iodide. While feasible, this route suffers from lower yields (47%) due to alkyne instability.
Solid-Phase Synthesis
Immobilizing the pyridazinone on Wang resin enables iterative coupling, though scalability issues limit practicality.
Industrial-Scale Considerations
Continuous Flow Processing
Microreactor technology curtails alkylation time to 2 h (vs. 12 h batch), enhancing throughput.
Applications and Derivative Synthesis
The sulfonamide’s electron-deficient aromatic system potentiates kinase inhibition. N-Alkylation with propargyl bromide generates a click chemistry handle for bioconjugation (82% yield).
Q & A
Basic Research Questions
What are the critical steps in synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves three key stages:
- Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters to construct the 6-oxopyridazin-1(6H)-yl moiety .
- Sulfonamide Bond Formation : Reaction of a sulfonyl chloride (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with an amine-functionalized intermediate (e.g., 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine) under basic conditions (e.g., NaOH, K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC (>95%) .
Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and bond connectivity. For example, the furan-2-yl group’s protons appear as distinct doublets at δ 6.3–7.1 ppm .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 472.1) .
What solvents and bases are optimal for sulfonamide bond formation?
- Solvents : DMF or acetonitrile for solubility and reaction efficiency .
- Bases : Sodium hydroxide (for aqueous conditions) or triethylamine (for anhydrous reactions) to deprotonate the amine and drive the reaction .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintaining 0–5°C during sulfonamide coupling reduces side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by stabilizing transition states .
- Solvent Screening : A DMF:THF (3:1) mixture balances solubility and reaction kinetics, improving yields from 60% to 85% .
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, a spurious peak at δ 4.2 ppm might arise from residual solvent (DMSO-d₆) rather than a structural anomaly .
- Computational Modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian) to verify assignments .
- Controlled Degradation Studies : Heat or light exposure tests to identify decomposition products that may skew data .
What strategies enhance solubility for in vitro biological assays?
- Co-Solvent Systems : Use DMSO:PBS (10:90) to maintain solubility without denaturing proteins .
- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for aqueous compatibility .
Comparative Synthesis Conditions
| Parameter | Method A () | Method B () |
|---|---|---|
| Solvent | DMF | THF/DMF (3:1) |
| Base | Triethylamine | NaOH |
| Temperature | 25°C | 0–5°C |
| Yield | 72% | 85% |
| Purity (HPLC) | 93% | 98% |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
